molecular formula C12H15FN6 B3088734 3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine CAS No. 118630-21-0

3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine

Cat. No.: B3088734
CAS No.: 118630-21-0
M. Wt: 262.29 g/mol
InChI Key: WPCRXKWHEGPXCN-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazoles, which are heterocyclic compounds containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine typically involves the following steps:

  • Piperazine Derivative Synthesis: Piperazine is reacted with 4-fluorophenyl chloride to form 1-(4-fluorophenyl)piperazine.

  • Triazole Formation: The piperazine derivative is then reacted with a triazole precursor, such as 1H-1,2,4-triazole-5-amine, under specific reaction conditions (e.g., heating, use of catalysts) to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced purification techniques, such as chromatography, is employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents onto the piperazine or triazole rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine has several scientific research applications:

  • Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

  • Biology: It has potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: The compound may be explored for its therapeutic potential in treating various diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine can be compared with other similar compounds, such as:

  • 1-(4-Fluorophenyl)piperazine: A simpler compound lacking the triazole ring.

  • Triazole derivatives: Other triazole compounds with different substituents.

  • Piperazine derivatives: Piperazine compounds with different functional groups.

The uniqueness of this compound lies in its combination of the piperazine and triazole rings, which provides distinct chemical and biological properties.

Biological Activity

3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various pharmacological activities. The presence of the piperazine moiety enhances its interaction with biological targets, making it a candidate for further investigation in drug development.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various methodologies have been explored to optimize yield and purity:

  • Conventional Methods : Traditional synthetic routes often involve multi-step reactions that can be time-consuming.
  • Green Chemistry Approaches : Recent studies emphasize environmentally friendly methods that reduce waste and improve efficiency.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. The compound has shown promising results against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Enterococcus faecalis64 µg/mL

These findings suggest that the compound possesses moderate to strong antibacterial activity, making it a potential candidate for further development as an antimicrobial agent .

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10.5
HCT-116 (Colon Cancer)12.3

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analysis . Furthermore, molecular docking studies suggest strong interactions with target proteins involved in cancer progression .

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers synthesized various derivatives of triazole compounds, including this compound. The derivatives were tested against common pathogens. The results indicated that modifications to the piperazine ring significantly influenced antimicrobial activity .

Evaluation of Anticancer Activity

Another study focused on evaluating the anticancer effects of this compound against MCF-7 cells. The results showed that treatment with the compound led to increased levels of p53 protein and activated caspase pathways, indicating its role in promoting apoptosis .

Properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN6/c13-9-1-3-10(4-2-9)18-5-7-19(8-6-18)12-15-11(14)16-17-12/h1-4H,5-8H2,(H3,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCRXKWHEGPXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NNC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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